Product packaging for Hexane, 4-ethyl-2,2-dimethyl-(Cat. No.:CAS No. 52896-99-8)

Hexane, 4-ethyl-2,2-dimethyl-

Cat. No.: B14650084
CAS No.: 52896-99-8
M. Wt: 142.28 g/mol
InChI Key: QHLDBFLIDFTHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Branched Alkane Chemistry

Branched alkanes are acyclic hydrocarbons featuring alkyl groups attached to a central carbon chain, conforming to the general formula CnH2n+2. solubilityofthings.com 4-Ethyl-2,2-dimethylhexane is a notable example of a highly branched alkane. Its structure, consisting of a hexane (B92381) parent chain with two methyl groups at the second carbon and an ethyl group at the fourth, results in the IUPAC name 4-ethyl-2,2-dimethylhexane. nih.gov However, identifying the longest continuous carbon chain, which is a heptane (B126788) chain, leads to its synonymous and more frequently used IUPAC name, 3,3,5-trimethylheptane (B1193924). nih.gov This structural complexity, particularly the presence of a quaternary carbon and a chiral center, distinguishes it from its straight-chain isomer, decane (B31447), and imparts unique physical and chemical properties. smolecule.com

The branching in 3,3,5-trimethylheptane significantly influences its properties compared to linear alkanes. These structural nuances are central to its study within branched alkane chemistry, particularly in understanding structure-property relationships. solubilityofthings.com

Significance in Advanced Organic Chemistry Research

The significance of 3,3,5-trimethylheptane in advanced organic chemistry research is multifaceted. Its well-defined, yet complex, structure makes it an excellent model compound for fundamental studies. smolecule.com Researchers utilize it to investigate reaction mechanisms, such as free-radical halogenation and dehydrogenation, where its specific carbon framework allows for a detailed analysis of reaction rates and product selectivity. smolecule.com

Furthermore, the chirality introduced by the methyl group at the fifth carbon position makes 3,3,5-trimethylheptane a valuable tool for stereochemical studies. smolecule.com It serves as a substrate for exploring concepts like conformational analysis and understanding how molecular geometry affects reactivity. smolecule.com Its non-polar nature and predictable reactivity also make it a standard reference compound in various analytical techniques.

Overview of Academic Research Trajectories

Academic research involving 3,3,5-trimethylheptane has primarily followed two major trajectories: its application in combustion science and its role as a model for studying the physical chemistry of glass-forming liquids.

In the realm of combustion chemistry, its high degree of branching is directly related to a higher octane (B31449) rating, which signifies better resistance to knocking in internal combustion engines. solubilityofthings.comcymitquimica.com This has led to its use as a reference fuel in studies aimed at developing cleaner and more efficient fuels. solubilityofthings.comcymitquimica.com Research in this area focuses on its combustion characteristics, emissions profiles, and its behavior in fuel mixtures. solubilityofthings.comsmolecule.com

A second significant research avenue is its use in studying the phenomenon of glass transition. The unique molecular structure of 3,3,5-trimethylheptane and its isomers allows them to be supercooled into a glassy state, making them ideal candidates for investigating the complex dynamics of glass-forming liquids.

Chemical and Physical Properties of 4-Ethyl-2,2-dimethylhexane

PropertyValueSource
Molecular FormulaC10H22 nih.govnih.gov
IUPAC Name4-Ethyl-2,2-dimethylhexane / 3,3,5-Trimethylheptane nih.govnih.gov
Molar Mass142.28 g/mol nih.gov
CAS Number52896-99-8 / 7154-80-5 nih.govnih.gov
Boiling Point147 °C stenutz.eu
AppearanceColorless liquid cymitquimica.com
SolubilityInsoluble in water; Soluble in organic solvents like hexane and benzene. solubilityofthings.com

Detailed Research Findings

Synthesis and Production

The synthesis of 3,3,5-trimethylheptane is a subject of interest in synthetic organic chemistry. Common laboratory and industrial methods include:

Alkylation: This process involves the reaction of simpler hydrocarbons, such as isobutane (B21531) and isopentane, in the presence of an acid catalyst to form more complex branched structures. smolecule.com

Isomerization: Straight-chain alkanes like n-heptane can be rearranged into their branched isomers, including 3,3,5-trimethylheptane, under specific catalytic conditions. smolecule.com

Friedel-Crafts Reactions: This classic organic reaction can also be employed to synthesize branched alkanes through the alkylation of an appropriate substrate. smolecule.com

Advances in catalysis, particularly with the use of zeolites like ZSM-5, have been explored to improve the efficiency and selectivity of these synthetic routes for industrial-scale production.

Combustion Research

In the field of fuel science, the combustion properties of 3,3,5-trimethylheptane are of paramount importance. Its highly branched structure contributes to a higher research octane number (RON), making it a desirable component in gasoline to prevent engine knocking. solubilityofthings.com Scientific investigations often use it as a reference fuel to understand the complex chemical kinetics of combustion. These studies are crucial for developing predictive models for new, cleaner-burning fuels. solubilityofthings.com

Glass Transition Studies

The study of glass-forming liquids is a significant area of research in physical chemistry and condensed matter physics. 3,3,5-trimethylheptane, along with its isomers, serves as a model system in this field. Due to its molecular complexity, it can avoid crystallization upon cooling and instead form a supercooled liquid that eventually vitrifies into a glassy state. Researchers study the dielectric relaxation and other physical properties of 3,3,5-trimethylheptane as it approaches the glass transition temperature to gain insights into the fundamental nature of this state of matter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B14650084 Hexane, 4-ethyl-2,2-dimethyl- CAS No. 52896-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52896-99-8

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-2,2-dimethylhexane

InChI

InChI=1S/C10H22/c1-6-9(7-2)8-10(3,4)5/h9H,6-8H2,1-5H3

InChI Key

QHLDBFLIDFTHQI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)(C)C

Origin of Product

United States

Nomenclature and Stereochemical Considerations in 4 Ethyl 2,2 Dimethylhexane

Systematic IUPAC Naming Conventions and Preferred Terminology

The name "4-ethyl-2,2-dimethylhexane" is derived from the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). stenutz.eupearson.com This nomenclature provides a clear and unambiguous way to identify the structure of a chemical compound.

The naming process for this alkane involves the following steps:

Identification of the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of six carbon atoms, which corresponds to the parent alkane "hexane". stenutz.eumaricopa.edu

Numbering the Parent Chain : The carbon atoms of the parent chain are numbered to give the substituents (the branches off the main chain) the lowest possible locants (position numbers). Numbering from the end closer to the dimethyl groups results in substituents at positions 2 and 4, which is lower than the alternative numbering from the other end (positions 3 and 5).

Identifying and Naming the Substituents : There are three substituents attached to the hexane (B92381) chain:

Two methyl groups (-CH₃) are located on the second carbon atom.

One ethyl group (-CH₂CH₃) is located on the fourth carbon atom. maricopa.edu

Assembling the Full IUPAC Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. Prefixes like "di-" are used to indicate the presence of multiple identical substituents but are ignored for alphabetization purposes. stenutz.eu

Thus, the systematic IUPAC name is 4-ethyl-2,2-dimethylhexane . quora.comnist.gov

ComponentDescription
hexane The parent chain with six carbon atoms.
2,2-dimethyl Two methyl groups attached to the second carbon atom.
4-ethyl One ethyl group attached to the fourth carbon atom.

Isomeric Relationships within C₁₀H₂₂ Alkanes

4-Ethyl-2,2-dimethylhexane has the chemical formula C₁₀H₂₂, which it shares with numerous other alkanes known as isomers. acs.org Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. The molecular formula C₁₀H₂₂ corresponds to decane (B31447) and its 74 other structural isomers. lumenlearning.comnih.govlibretexts.org

These isomers can be broadly categorized as:

Straight-chain isomer : n-decane

Branched-chain isomers : These include various methyl-, ethyl-, propyl-, and dimethyl-substituted alkanes.

4-Ethyl-2,2-dimethylhexane is one of these 75 structural isomers of decane. nih.gov Other examples of C₁₀H₂₂ isomers include 2-methylnonane, 3-ethyloctane, and 2,2-dimethyloctane. lumenlearning.comnih.gov The vast number of isomers for C₁₀H₂₂ highlights the structural diversity possible with a relatively small number of carbon and hydrogen atoms.

Conformational Analysis and Molecular Geometry of 4-Ethyl-2,2-dimethylhexane

The conformational analysis of this molecule is particularly interesting when considering the rotation around the C3-C4 bond, which connects the two substituted carbon atoms. This analysis is often visualized using Newman projections.

Newman Projections and Rotational Isomers:

When viewing the molecule along the C3-C4 bond, the front carbon (C3) has a hydrogen and a neopentyl group (–CH₂C(CH₃)₃) attached, while the back carbon (C4) is bonded to a hydrogen, an ethyl group, and another ethyl group (from the hexane chain). For simplicity in a general conformational analysis, we can consider the key rotating groups.

The rotation around this bond leads to different staggered and eclipsed conformations:

Staggered Conformations : These are more stable and represent energy minima. The substituents on the front carbon are positioned at 60° dihedral angles relative to the substituents on the back carbon.

Anti-conformation : The most stable staggered conformation, where the largest groups on the front and back carbons are 180° apart, minimizing steric hindrance.

Gauche conformation : A less stable staggered conformation where the largest groups are 60° apart, leading to some steric strain.

Eclipsed Conformations : These are less stable and represent energy maxima. The substituents on the front carbon are aligned with the substituents on the back carbon (0° dihedral angle), leading to torsional strain and steric hindrance.

Due to the bulky nature of the tert-butyl group (part of the neopentyl group at C3) and the ethyl group at C4, the molecule will preferentially adopt a staggered conformation that minimizes the steric interactions between these large groups. The anti-conformation, where the neopentyl group and the ethyl group are furthest apart, would be the most stable and lowest energy state for the molecule.

Stereoisomerism and Chirality Implications

A significant feature of the 4-ethyl-2,2-dimethylhexane structure is the presence of a chiral center. A chiral center is a carbon atom that is attached to four different groups.

In 4-ethyl-2,2-dimethylhexane, the carbon atom at the fourth position (C4) is a chiral center. The four different groups attached to C4 are:

A hydrogen atom (-H)

An ethyl group (-CH₂CH₃)

A propyl group with two methyl substituents at the end (-CH₂CH₂C(CH₃)₃)

Another ethyl group that is part of the main hexane chain (-CH₂CH₃)

The presence of this chiral center means that 4-ethyl-2,2-dimethylhexane can exist as a pair of stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other. These two enantiomers are designated as (R)-4-ethyl-2,2-dimethylhexane and (S)-4-ethyl-2,2-dimethylhexane, based on the Cahn-Ingold-Prelog priority rules.

The existence of these enantiomers has important implications:

They have identical physical properties (e.g., boiling point, melting point, density) except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, +), while the other will rotate it in a counter-clockwise direction (levorotatory, -) by an equal magnitude.

They may exhibit different biological activities and interactions with other chiral molecules.

A mixture containing equal amounts of both enantiomers is called a racemic mixture and will not rotate plane-polarized light.

PropertyDescription
Chiral Center Carbon atom at position 4 (C4).
Stereoisomers Exists as a pair of enantiomers.
Enantiomers (R)-4-ethyl-2,2-dimethylhexane and (S)-4-ethyl-2,2-dimethylhexane.
Optical Activity The individual enantiomers are optically active.

Synthetic Methodologies for 4 Ethyl 2,2 Dimethylhexane and Analogues

Strategies for Alkane Chain Elongation and Branching

The assembly of the carbon skeleton of 4-ethyl-2,2-dimethylhexane necessitates methods that allow for precise chain elongation and the introduction of branching. Several classical and modern organic reactions can be employed for this purpose.

One fundamental approach involves the use of organometallic reagents . The Grignard reaction, for instance, is a versatile tool for forming new carbon-carbon bonds. leah4sci.comorganic-chemistry.orgbyjus.com A plausible route to a precursor of 4-ethyl-2,2-dimethylhexane could involve the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a suitable carbonyl compound, like 3-ethyl-2-pentanone, followed by dehydration and hydrogenation. Alternatively, an ethyl Grignard reagent could be added to a ketone containing the neopentyl group. These reactions are foundational for constructing the initial carbon framework which can then be further modified to the final alkane. leah4sci.com

Coupling reactions offer another powerful strategy. The Wurtz reaction, involving the coupling of two alkyl halides in the presence of sodium, can be used to form larger alkanes, although it is generally more effective for symmetrical products. organic-chemistry.org More controlled coupling can be achieved using organocuprates (Gilman reagents). For example, lithium di(tert-butyl)cuprate could potentially react with an α,β-unsaturated ketone precursor to introduce the quaternary center via conjugate addition. ucalgary.calibretexts.orglibretexts.orgmasterorganicchemistry.com Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, provide even greater control and functional group tolerance for the assembly of complex carbon skeletons. organic-chemistry.orgnih.gov

Below is a table summarizing key C-C bond-forming reactions applicable to the synthesis of branched alkanes.

Reaction NameReactantsProduct TypeRelevance to 4-Ethyl-2,2-dimethylhexane Synthesis
Grignard Reaction Grignard Reagent (R-MgX) + Aldehyde/KetoneAlcohol (precursor to alkane)Formation of C-C bonds, building the carbon backbone. leah4sci.comorganic-chemistry.org
Wurtz Reaction 2 R-X + 2 NaR-RAlkane chain elongation. organic-chemistry.org
Organocuprate Addition R₂CuLi + α,β-Unsaturated KetoneKetone with new C-C bondIntroduction of alkyl groups, including quaternary centers. ucalgary.calibretexts.org
Negishi Coupling R-X + R'-Zn-X' (Pd or Ni catalyst)R-R'Controlled C-C bond formation. organic-chemistry.org

Stereoselective and Regioselective Synthetic Routes

The structure of 4-ethyl-2,2-dimethylhexane contains a stereocenter at the C4 position. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of this compound.

Chiral pool synthesis is a strategy that starts with an enantiomerically pure starting material from nature. While not directly applicable to a simple alkane without significant functionalization, the principles can be adapted. More practical for this target are asymmetric catalytic reactions . For instance, the enantioselective addition of an organometallic reagent to a prochiral ketone, mediated by a chiral catalyst, could establish the stereocenter.

A key challenge in the synthesis of branched alkanes is achieving high regioselectivity , especially in reactions like halogenation or alkylation. Direct functionalization of a simpler alkane is often unselective. rsc.org Therefore, building the molecule from smaller, functionalized precursors is generally preferred to ensure the correct placement of the ethyl and dimethyl groups. For example, a retrosynthetic analysis might disconnect the molecule at the C3-C4 bond, suggesting a coupling between a neopentyl derivative and a 3-pentyl derivative.

Recent advances in catalysis have enabled stereoconvergent syntheses where a racemic mixture of a precursor can be converted into a single enantiomer of the product. princeton.edu Such methods, often employing a combination of photoredox and enzymatic catalysis, could potentially be applied to a functionalized precursor of 4-ethyl-2,2-dimethylhexane.

Catalytic Approaches in 4-Ethyl-2,2-dimethylhexane Synthesis

Catalysis plays a pivotal role in both the construction and isomerization of alkane frameworks. For the synthesis of a specific branched isomer like 4-ethyl-2,2-dimethylhexane, catalytic methods are indispensable.

Hydroisomerization of linear or less-branched alkanes is a major industrial process for producing high-octane gasoline components. mdpi.comdntb.gov.uatandfonline.comresearchgate.netntnu.no This process typically employs bifunctional catalysts, such as platinum supported on acidic zeolites. mdpi.comresearchgate.net While hydroisomerization produces a mixture of isomers, specific catalysts with shape-selective properties can favor the formation of certain branched structures. For laboratory-scale synthesis of a single, pure isomer, this method is less suitable due to the difficulty in separating the complex product mixture. However, it is a key technology for the bulk production of branched alkanes.

Alkylation is another crucial catalytic process for synthesizing branched alkanes. mt.comresearchgate.netacs.org In petroleum refining, acid catalysts like sulfuric acid or hydrofluoric acid are used to alkylate isobutane (B21531) with light olefins to produce alkylate, a mixture of highly branched alkanes. mt.com More selective alkylation reactions can be designed in a laboratory setting using solid acid catalysts or transition metal catalysts, which can offer better control over the final product structure. researchgate.netacs.org

The table below outlines some catalytic approaches relevant to branched alkane synthesis.

Catalytic ProcessCatalyst TypeFeedstockProductRelevance
Hydroisomerization Bifunctional (e.g., Pt on Zeolite)Linear or lightly branched alkanesMixture of branched isomersIndustrial production of branched alkanes. mdpi.comtandfonline.com
Alkylation Strong acids (H₂SO₄, HF), Solid acidsIsoalkanes + OlefinsHighly branched alkanes (alkylate)Building branched structures. mt.comresearchgate.net
Hydrocracking BifunctionalLong-chain alkanesShorter, often branched alkanesCan be a side reaction in isomerization. mdpi.com

Purification Techniques in Hydrocarbon Synthesis (e.g., Hexane (B92381) as Eluent)

The synthesis of alkanes, particularly through methods like isomerization, often results in a mixture of structural isomers with very similar physical properties, making their separation challenging.

Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile compounds, including alkane isomers, on a laboratory scale. scispace.comoup.com Due to differences in their boiling points and interactions with the stationary phase, even closely related isomers can be separated with high purity. researchgate.netstackexchange.com This method is particularly suitable for obtaining a pure sample of 4-ethyl-2,2-dimethylhexane from a synthetic mixture.

Fractional distillation can also be employed, but it is less effective for separating isomers with very close boiling points. The purification of n-decane and its isomers has been documented, highlighting the meticulous fractional distillation required. nist.gov

In column chromatography, non-polar solvents like hexane are commonly used as eluents for the separation of non-polar compounds. For purifying a highly non-polar molecule like 4-ethyl-2,2-dimethylhexane from more polar impurities (e.g., residual alcohols from a Grignard reaction), silica (B1680970) gel chromatography with a hexane eluent would be an effective step.

The following table summarizes relevant purification techniques.

Purification TechniquePrinciple of SeparationApplication for 4-Ethyl-2,2-dimethylhexane
Preparative Gas Chromatography (pGC) Differences in volatility and interaction with stationary phaseIsolation of a single isomer from a mixture of branched alkanes. scispace.comoup.com
Fractional Distillation Differences in boiling pointGross separation of isomers with significantly different boiling points. nist.gov
Column Chromatography Adsorption based on polarityRemoval of polar impurities using a non-polar eluent like hexane.

Novel Synthetic Pathways to Highly Branched Alkanes

Research into renewable fuels and advanced chemical synthesis has led to the development of novel pathways to highly branched alkanes.

One innovative approach involves the use of biomass-derived platform molecules , such as furfural (B47365). nih.govresearchgate.netresearchgate.net Through reactions like aldol (B89426) condensation followed by hydrodeoxygenation, it is possible to synthesize specific C9, C10, and C11 branched alkanes. nih.govresearchgate.net This strategy allows for the construction of tailored fuel molecules from renewable feedstocks. For example, the condensation of furfural with 3-pentanone, followed by hydrodeoxygenation, yields 4-methylnonane, a structural analogue. researchgate.net

The development of new catalytic systems for C-C bond formation continues to provide novel routes to complex molecules. nih.govrsc.orgresearchgate.netnih.gov Photocatalysis combined with transition metal catalysis has emerged as a powerful tool for the cross-coupling of alkyl fragments under mild conditions, which could be adapted for the synthesis of highly branched structures. nih.gov Furthermore, methodologies for the direct functionalization of C-H bonds in simple alkanes are being developed, which could one day offer a more direct route to complex alkanes, although selectivity remains a major challenge. rsc.org

Finally, enzymatic C-C bond formation offers a green and highly selective alternative for constructing complex carbon skeletons, often with excellent stereocontrol. rsc.orgresearchgate.netnih.gov While the direct enzymatic synthesis of a simple alkane is not yet established, enzymes could be used to create chiral precursors that are then converted to the final alkane.

Advanced Spectroscopic Characterization of 4 Ethyl 2,2 Dimethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the unambiguous structure of 4-ethyl-2,2-dimethylhexane can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 4-ethyl-2,2-dimethylhexane is predicted to exhibit signals corresponding to the seven chemically non-equivalent proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are instrumental in assigning each signal to its respective protons.

Predicted ¹H NMR Data for 4-Ethyl-2,2-dimethylhexane:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-1 (3H)0.88t7.4
H-1' (3H)0.88s-
H-3 (2H)1.25m-
H-4 (1H)1.35m-
H-5 (2H)1.38q7.4
H-6 (3H)0.86t7.4
H-7 (3H)0.86s-

The tert-butyl group protons (H-1') are expected to appear as a sharp singlet around 0.88 ppm due to the absence of adjacent protons. The two methyl groups of the ethyl substituent (H-1 and H-6) are predicted to be triplets, each integrating to three protons, due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group (H-5) would likely appear as a quartet. The remaining methylene (H-3) and methine (H-4) protons are expected to show complex multiplets due to coupling with multiple neighboring protons.

¹³C NMR Spectral Analysis

The carbon NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For 4-ethyl-2,2-dimethylhexane, eight distinct carbon signals are predicted.

Predicted ¹³C NMR Data for 4-Ethyl-2,2-dimethylhexane:

Carbon AtomPredicted Chemical Shift (ppm)
C-114.5
C-1'29.3
C-230.9
C-342.1
C-434.5
C-525.8
C-611.9
C-729.3

The carbon of the tert-butyl group (C-2) is expected at a characteristic downfield shift for a quaternary carbon. The methyl carbons (C-1, C-1', C-6, and C-7) will appear at the most upfield region of the spectrum. The methylene (C-3 and C-5) and methine (C-4) carbons will have intermediate chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the protons of the ethyl group (H-1 and H-5; H-5 and H-6). Correlations would also be anticipated between the methine proton (H-4) and the adjacent methylene protons (H-3 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to the signal of the carbon to which it is attached in the ¹³C NMR spectrum. For example, the singlet at ~0.88 ppm in the ¹H NMR would correlate with the carbon signal at ~29.3 ppm, confirming the assignment of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, the protons of the methyl groups of the tert-butyl moiety (H-1') would show correlations to the quaternary carbon (C-2) and the adjacent methylene carbon (C-3). The protons of the ethyl group would show correlations to neighboring carbons, confirming the attachment of the ethyl group at the C-4 position.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for 4-ethyl-2,2-dimethylhexane would show a molecular ion peak ([M]⁺) at m/z 142, corresponding to its molecular weight. princeton.edu However, for branched alkanes, the molecular ion peak is often weak or absent.

The fragmentation pattern is dictated by the stability of the resulting carbocations. Cleavage at the branching points is favored. Key fragmentation pathways for 4-ethyl-2,2-dimethylhexane would include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 127.

Loss of an ethyl group (-C₂H₅): This is a very common fragmentation for ethyl-substituted alkanes and would lead to a stable secondary carbocation at m/z 113.

Loss of a propyl group (-C₃H₇): This would produce a fragment at m/z 99.

Loss of a tert-butyl group (-C₄H₉): Cleavage of the C3-C4 bond would result in a prominent peak at m/z 85, corresponding to the stable tert-butyl cation. This is often the base peak in the mass spectra of compounds containing a tert-butyl group. Another fragment from this cleavage would be at m/z 57.

Observed Fragments in the EI-MS of 4-Ethyl-2,2-dimethylhexane:

m/zRelative IntensityPossible Fragment
4160[C₃H₅]⁺
4385[C₃H₇]⁺
5650[C₄H₈]⁺
57100[C₄H₉]⁺ (tert-butyl cation)
7045[C₅H₁₀]⁺
7165[C₅H₁₁]⁺
8530[M - C₄H₉]⁺
1135[M - C₂H₅]⁺
142<1[M]⁺

Data obtained from the NIST WebBook. princeton.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For 4-ethyl-2,2-dimethylhexane (C₁₀H₂₂), the theoretical exact mass of the molecular ion is 142.1722 u. An HRMS measurement confirming this exact mass would unequivocally establish the molecular formula of the compound. Furthermore, HRMS can be used to determine the elemental composition of the fragment ions observed in the EI-MS spectrum, providing further confidence in the structural assignment. For example, the fragment at m/z 57 would be confirmed as C₄H₉⁺ (theoretical exact mass 57.0704 u).

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For 4-ethyl-2,2-dimethylhexane, both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information regarding its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of alkanes is dominated by absorptions arising from carbon-hydrogen (C-H) bond vibrations. The spectrum of 4-ethyl-2,2-dimethylhexane is expected to exhibit strong absorption bands in the region of 2850-3000 cm⁻¹, characteristic of C-H stretching vibrations in methyl (CH₃) and methylene (CH₂) groups. Additionally, C-H bending vibrations will be prominent, with scissoring and rocking modes appearing in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. The presence of the gem-dimethyl group (two methyl groups on the same carbon) at the C2 position may give rise to a characteristic doublet in the C-H bending region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric CH₃ Stretching~2962Strong
Asymmetric CH₂ Stretching~2926Strong
Symmetric CH₃ Stretching~2872Medium
Symmetric CH₂ Stretching~2853Medium
CH₂ Scissoring1465-1485Medium
Asymmetric CH₃ Bending1450-1470Medium
Symmetric CH₃ Bending (Umbrella Mode)1370-1380Medium-Strong
C-C Stretching800-1200Weak

This is an interactive data table based on typical alkane vibrational frequencies.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. While C-H stretching vibrations are also observed in the Raman spectrum of alkanes, C-C bond vibrations, which are often weak in the infrared spectrum, tend to be more prominent in the Raman spectrum. The carbon backbone of 4-ethyl-2,2-dimethylhexane will give rise to a series of bands in the 800-1200 cm⁻¹ region, corresponding to C-C stretching and skeletal vibrations. These bands can be complex due to the branched nature of the molecule. The symmetric C-H stretching vibrations also typically show strong Raman scattering.

Vibrational Mode Expected Wavenumber (cm⁻¹) Raman Activity
Symmetric CH₃ Stretching~2872Strong
Symmetric CH₂ Stretching~2853Strong
C-H Bending/Deformation1300-1470Medium
C-C Stretching (Skeletal)800-1200Strong

This is an interactive data table based on typical alkane vibrational frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. The mass spectrum of 4-ethyl-2,2-dimethylhexane is characterized by a molecular ion peak (M⁺) at m/z 142, corresponding to its molecular weight. The fragmentation pattern is dominated by the loss of alkyl groups, leading to the formation of stable carbocations.

Key Mass Spectral Fragments for 4-Ethyl-2,2-dimethylhexane:

m/z Value Proposed Fragment Ion Interpretation
142[C₁₀H₂₂]⁺Molecular Ion
113[C₈H₁₇]⁺Loss of an ethyl group (-CH₂CH₃)
85[C₆H₁₃]⁺Loss of a butyl group or subsequent fragmentation
71[C₅H₁₁]⁺Loss of a pentyl group or subsequent fragmentation
57[C₄H₉]⁺tert-Butyl cation (highly stable) from cleavage at the C2 position
43[C₃H₇]⁺Propyl/isopropyl cation
29[C₂H₅]⁺Ethyl cation

This is an interactive data table based on the NIST mass spectrum of 4-ethyl-2,2-dimethylhexane.

X-ray Diffraction Analysis (Applicability to Crystalline Derivatives)

X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of crystalline solids. As 4-ethyl-2,2-dimethylhexane is a liquid at room temperature, X-ray diffraction analysis is not directly applicable to the compound in its natural state. The technique requires a well-ordered crystal lattice to diffract X-rays in a meaningful pattern.

For X-ray diffraction to be a viable analytical tool for this compound, a crystalline derivative would need to be synthesized. This could potentially be achieved through co-crystallization with a host molecule or by introducing functional groups that promote crystallization. However, there is no information available in the scientific literature describing the synthesis or X-ray crystallographic analysis of any crystalline derivatives of 4-ethyl-2,2-dimethylhexane. Therefore, at present, this technique is not utilized for the structural characterization of this specific alkane.

Reaction Mechanisms and Chemical Reactivity of 4 Ethyl 2,2 Dimethylhexane

Aliphatic C-H Bond Activation Studies

The activation of aliphatic C-H bonds is a significant area of chemical research, aiming to convert inert alkanes into more valuable functionalized molecules. For 4-ethyl-2,2-dimethylhexane, the reactivity of its C-H bonds towards activation varies. Tertiary C-H bonds are generally the most reactive, followed by secondary and then primary C-H bonds. wou.edu This is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary alkyl radical or carbocation intermediates. study.comquora.com

In 4-ethyl-2,2-dimethylhexane, the hydrogen atom at the C4 position is tertiary and therefore the most susceptible to abstraction. The C-H bonds on the ethyl group and at the C3 and C5 positions are secondary, while the methyl groups at the C2 position and the terminal methyl of the ethyl group contain primary C-H bonds.

Transition metal catalysts are often employed for C-H bond activation. researchgate.net Depending on the catalyst and reaction conditions, the selectivity for C-H bond activation can be influenced by both electronic and steric factors. While electronically the tertiary C-H bond is favored, sterically bulky catalysts might preferentially activate the less hindered primary or secondary C-H bonds. rsc.org

Radical Reactions and Combustion Mechanisms

Alkanes undergo reaction via free-radical chain mechanisms, particularly in processes like combustion and halogenation. wou.edu The initiation step involves the formation of a radical, typically by thermal or photochemical homolytic cleavage of a bond. In the propagation steps, the radical abstracts a hydrogen atom from the alkane to form an alkyl radical. The stability of the resulting alkyl radical determines the site of abstraction, following the order: tertiary > secondary > primary. study.comquora.com For 4-ethyl-2,2-dimethylhexane, radical abstraction would preferentially occur at the C4 position.

Combustion is a complex radical chain reaction involving the oxidation of the hydrocarbon. The complete combustion of decane (B31447) isomers like 4-ethyl-2,2-dimethylhexane produces carbon dioxide and water. youtube.comyoutube.com

Equation for Complete Combustion: 2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O

Catalytic Transformation Reactions

As a saturated alkane, 4-ethyl-2,2-dimethylhexane cannot undergo hydrogenation. libretexts.org Hydrogenation is a process of adding hydrogen across double or triple bonds, which are absent in alkanes. wikipedia.orglibretexts.org

Dehydrogenation, the reverse of hydrogenation, is the removal of hydrogen to form unsaturated compounds (alkenes and alkynes) and is a crucial industrial process. wikipedia.org The catalytic dehydrogenation of 4-ethyl-2,2-dimethylhexane would likely involve high temperatures and a metal catalyst, such as platinum or chromium oxide. The initial products would be various decene isomers, with the position of the double bond depending on which C-H bonds are broken. Subsequent dehydrogenation could lead to the formation of dienes and aromatic compounds. For instance, studies on the dehydroaromatization of n-decane have shown the formation of alkylbenzenes. future4200.com

Isomerization is a process where a molecule is transformed into an isomer with a different arrangement of atoms. The isomerization of straight-chain alkanes into branched isomers is a key process in petroleum refining to increase the octane (B31449) number of gasoline. youtube.com 4-ethyl-2,2-dimethylhexane is already a branched isomer of decane. scribd.comstudy.comwikipedia.org It could, however, undergo further skeletal isomerization under acidic catalytic conditions (e.g., using zeolites) to form other C10H22 isomers. mdpi.com This process typically proceeds through carbocation intermediates, involving hydride shifts and alkyl shifts. The distribution of the resulting isomers would depend on the catalyst and reaction conditions, aiming for thermodynamically more stable products. researchgate.netresearchgate.net

Kinetic Studies of 4-Ethyl-2,2-dimethylhexane Reactions

The kinetics of radical substitution reactions would be influenced by the bond dissociation energies of the different C-H bonds. The lower activation energy for the abstraction of the tertiary hydrogen would lead to a faster reaction rate at that site compared to the primary and secondary positions. study.comquora.com

The presence of the bulky neopentyl-like (2,2-dimethylpropyl) group can significantly impact reaction kinetics. medium.com This group creates steric hindrance, which can slow down reactions that require nucleophilic attack or the approach of a bulky reagent. fiveable.memasterorganicchemistry.comresearchgate.netpbworks.com

Kinetic models for the combustion of large alkanes like decane isomers are incredibly complex, involving hundreds of species and thousands of reactions. researchgate.netprinceton.eduresearchgate.net These models are developed to predict combustion properties such as ignition delay times. The branched structure of 4-ethyl-2,2-dimethylhexane would necessitate a specific set of reaction pathways and rate constants within such a model. The kinetics of branched-chain reactions, in general, can lead to exponential increases in reaction rate and, under certain conditions, explosions. purechemistry.orgscribd.comyoutube.comyoutube.comlibretexts.org

Oxidation Pathways and Mechanisms

The oxidation of alkanes can be controlled to produce valuable oxygenated compounds such as alcohols, ketones, and carboxylic acids. wikipedia.org The oxidation of branched alkanes like 4-ethyl-2,2-dimethylhexane would likely proceed via a free-radical autoxidation mechanism. This process is initiated by the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

The initial site of oxidation would be the most reactive C-H bond, which is the tertiary C-H at the C4 position. This would lead to the formation of 4-ethyl-2,2-dimethylhexan-4-ol and subsequently 4-ethyl-2,2-dimethylhexan-4-one. Oxidation at other positions would also occur, leading to a mixture of isomeric alcohols and ketones. Further oxidation can lead to the cleavage of C-C bonds and the formation of carboxylic acids and other smaller molecules. nih.govcdnsciencepub.com

Computational Chemistry and Theoretical Studies of 4 Ethyl 2,2 Dimethylhexane

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-ethyl-2,2-dimethylhexane to determine their optimized geometry and electronic properties.

Electronic Structure: DFT calculations reveal that branched alkanes, such as 4-ethyl-2,2-dimethylhexane, are thermodynamically more stable than their linear counterparts. This stability is attributed to a combination of electrostatic and correlation effects. An analysis partitioning the total DFT energy into steric, electrostatic, and quantum energy terms has shown that branched alkanes exhibit less destabilizing steric energy compared to linear alkanes. nih.gov This is counteracted by a quantum energy term, leaving the electrostatic energy as the primary factor favoring branching. nih.gov

Calculated Electronic Property Typical Value for Branched Alkanes Significance
HOMO Energy Negative value (e.g., -8 to -10 eV) Energy of the highest energy electrons; relates to ionization potential.
LUMO Energy Positive value (e.g., 1 to 3 eV) Energy of the lowest energy unoccupied state; relates to electron affinity.
HOMO-LUMO Gap Large (e.g., 9 to 13 eV) Indicates high kinetic stability and low chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like 4-ethyl-2,2-dimethylhexane, MD simulations provide detailed information about its conformational dynamics and how it interacts with other molecules.

Conformational Analysis: The rotation around the carbon-carbon single bonds in 4-ethyl-2,2-dimethylhexane allows it to adopt a vast number of different spatial arrangements, known as conformations. nobelprize.org Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. nih.gov MD simulations can explore the conformational landscape of the molecule by simulating its motion over time, allowing for the observation of transitions between different rotational isomers (rotamers). The relative populations of these conformers are determined by their energies, with lower energy conformations being more populated.

Intermolecular Interactions: MD simulations are also crucial for understanding the non-covalent interactions between molecules. For a nonpolar alkane like 4-ethyl-2,2-dimethylhexane, these interactions are dominated by van der Waals forces (specifically, London dispersion forces). The strength of these interactions depends on the size, shape, and polarizability of the molecule. MD simulations use force fields, which are sets of parameters that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like Lennard-Jones potentials and electrostatic interactions. aip.orgnih.gov By simulating a system of many 4-ethyl-2,2-dimethylhexane molecules, one can study bulk properties like density, viscosity, and diffusion coefficients, all of which are governed by intermolecular forces. tandfonline.comresearchgate.net

Simulation Parameter Description Relevance to 4-Ethyl-2,2-dimethylhexane
Force Field A set of empirical energy functions and parameters that describe the potential energy of a system of particles. Determines the accuracy of the simulation in reproducing physical properties. Examples include OPLS-AA and TraPPE. aip.orgnih.gov
Lennard-Jones Potential A mathematical model that describes the interaction between a pair of neutral atoms or molecules. Models the van der Waals interactions between molecules of 4-ethyl-2,2-dimethylhexane. aip.orgnih.gov
Conformational Search A computational method to find the low-energy conformations of a molecule. Identifies the most probable shapes that 4-ethyl-2,2-dimethylhexane will adopt.

Quantum Chemical Calculations of Energetic Parameters

Quantum chemical calculations are used to determine various energetic parameters of molecules, providing insights into their stability and reactivity. wavefun.com For 4-ethyl-2,2-dimethylhexane, these calculations can predict key thermochemical data.

Enthalpy of Combustion: The enthalpy of combustion is the heat released during the complete combustion of a substance. It can be calculated from the enthalpies of formation of the reactants and products. researchgate.net As branched alkanes are more stable (have a more negative enthalpy of formation) than their linear counterparts, they release slightly less energy upon combustion.

Energetic Parameter Typical Calculated Value for Branched C10 Alkanes (kJ/mol) Significance
Standard Enthalpy of Formation (Gas) -220 to -250 Indicates the thermodynamic stability of the molecule relative to its elements.
Standard Enthalpy of Combustion (Liquid) -6500 to -6600 Represents the energy released when the compound is burned completely.

Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov For branched alkanes like 4-ethyl-2,2-dimethylhexane, QSPR models can be used to predict a wide range of properties without the need for experimental measurements.

These models are built by first calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. These descriptors can be topological, geometric, electronic, or constitutional. Then, a mathematical relationship is established between a selection of these descriptors and a particular property of interest using statistical methods like multiple linear regression or machine learning algorithms. acs.org

For branched alkanes, topological indices, which describe the connectivity of atoms in the molecule, have been shown to be particularly useful in predicting properties like boiling point, density, and viscosity. researchgate.netacs.org The degree of branching, which can be quantified by various topological indices, has a significant impact on these properties. For instance, increased branching generally leads to a lower boiling point due to a more compact molecular shape and reduced surface area for intermolecular interactions.

Property Key Molecular Descriptors Effect of Branching
Boiling Point Wiener index, Randić index, Molecular surface area Decreases with increased branching.
Density Molar volume, Connectivity indices Generally increases with branching.
Viscosity Molecular shape descriptors Tends to be higher for more compact, branched structures.

Solvent Effects and Solvation Studies using COSMO-RS and HSP

Understanding how a molecule like 4-ethyl-2,2-dimethylhexane behaves in different solvents is crucial for many applications. Computational models like COSMO-RS and the Hansen Solubility Parameter (HSP) approach provide valuable insights into solvent effects and solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful method for predicting the thermodynamic properties of liquids and solutions. zenodo.org It combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubility, and partition coefficients. ntnu.noua.pt For a nonpolar molecule like 4-ethyl-2,2-dimethylhexane, COSMO-RS can predict its solubility in a wide range of solvents by calculating the chemical potential of the solute in the solvent. researchgate.net These predictions are based on the interaction of the molecular surface charges of the solute and solvent molecules.

Hansen Solubility Parameters (HSP): The HSP approach is a more empirical method for predicting solubility. wikipedia.org It characterizes both solutes and solvents by three parameters: a dispersion component (δd), a polar component (δp), and a hydrogen bonding component (δh). hansen-solubility.com The principle is that "like dissolves like," meaning that substances with similar HSP values are likely to be miscible. For an alkane like 4-ethyl-2,2-dimethylhexane, the dispersion component (δd) will be the dominant parameter, while the polar (δp) and hydrogen bonding (δh) components will be negligible. stevenabbott.co.ukscience.gov

Solvation Model Input Parameters Predicted Properties
COSMO-RS Quantum chemical calculation of the molecule's surface charge density. Activity coefficients, solubility, vapor pressure, partition coefficients.
Hansen Solubility Parameters (HSP) Dispersion (δd), polar (δp), and hydrogen bonding (δh) parameters. Miscibility, solubility, polymer compatibility.

Analytical Methodologies for Detection and Quantification of 4 Ethyl 2,2 Dimethylhexane in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of complex hydrocarbon mixtures. The primary goal is to separate the target analyte, 4-ethyl-2,2-dimethylhexane, from other structurally similar compounds to enable accurate quantification.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. acs.org This technique utilizes two columns with different separation mechanisms (e.g., a nonpolar column in the first dimension separating based on volatility and a polar column in the second dimension separating based on polarity). This orthogonal separation provides a much higher peak capacity, which is essential for resolving the numerous isomers present in complex hydrocarbon samples. acs.org

Table 1: Illustrative GCxGC Parameters for Branched Alkane Analysis

Parameter First Dimension (1D) Second Dimension (2D)
Column Type Nonpolar (e.g., 100% dimethylpolysiloxane) Mid-polar (e.g., 50% phenyl polysiloxane)
Length 30 m 1-2 m
Inner Diameter 0.25 mm 0.1 mm
Film Thickness 0.25 µm 0.1 µm
Modulation Period 2-8 s -

High-performance liquid chromatography (HPLC) is less commonly used for the detailed isomeric separation of volatile, nonpolar compounds like 4-ethyl-2,2-dimethylhexane. Traditional reversed-phase HPLC lacks the selectivity to resolve closely related alkane isomers. However, HPLC is widely employed for group-type separation of hydrocarbons, such as separating saturates, aromatics, resins, and asphaltenes (SARA analysis). In this context, 4-ethyl-2,2-dimethylhexane would be part of the "saturates" fraction. While this does not provide quantification of the specific isomer, it is a valuable sample preparation step to reduce matrix complexity before analysis by GC.

Recent developments in HPLC, particularly with specialized stationary phases, have shown some potential for isomer separations. For instance, columns with shape-selective phases can differentiate between linear and branched alkanes. However, for the routine and robust quantification of a specific isomer like 4-ethyl-2,2-dimethylhexane in a complex mixture, GC-based methods remain superior.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. nih.gov When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a sensitive and efficient method for the analysis of 4-ethyl-2,2-dimethylhexane.

The selection of the SPME fiber coating is critical for the efficient extraction of the target analyte. For volatile, nonpolar compounds like branched alkanes, a nonpolar fiber such as polydimethylsiloxane (B3030410) (PDMS) is generally preferred. supelco.com.tw For a broader range of volatile organic compounds (VOCs), including alkanes, a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) can provide more comprehensive extraction. nih.gov

Table 2: SPME Fiber Selection Guide for Volatile Alkanes

Fiber Coating Target Analytes Comments
100 µm Polydimethylsiloxane (PDMS) Nonpolar volatile compounds Good for general purpose analysis of volatiles.
75 µm Carboxen/PDMS Very volatile compounds (C3-C10) Suitable for trace-level analysis.
50/30 µm DVB/CAR/PDMS Broad range of volatiles (C3-C20) Offers a wider analyte range coverage. nih.gov

The optimized SPME-GC-MS method would involve exposing the fiber to the headspace of the sample, followed by thermal desorption of the extracted analytes in the GC injector. The subsequent GC separation and MS detection allow for the identification and quantification of 4-ethyl-2,2-dimethylhexane.

Advanced Detector Technologies for Alkane Analysis

The choice of detector in gas chromatography is crucial for achieving the desired sensitivity and selectivity for alkane analysis.

The Flame Ionization Detector (FID) is the most common detector for hydrocarbon analysis. It is highly sensitive to compounds containing carbon-hydrogen bonds and exhibits a wide linear range, making it ideal for quantifying 4-ethyl-2,2-dimethylhexane. servomex.comchromatographyonline.com The FID response is proportional to the number of carbon atoms in the molecule, which allows for reliable quantification. Recent advancements in FID technology have focused on improving stability and reducing noise, further enhancing its performance for trace-level analysis. chromatographyonline.com

Mass Spectrometry (MS) , particularly when coupled with GC, is a powerful tool for both the identification and quantification of 4-ethyl-2,2-dimethylhexane. The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. For 4-ethyl-2,2-dimethylhexane, the mass spectrum would show characteristic fragments resulting from the cleavage of C-C bonds, allowing for its unambiguous identification even in the presence of co-eluting compounds.

A more recent advancement is the Vacuum Ultraviolet (VUV) detector . This detector measures the absorption of VUV light (120-240 nm) by gas-phase molecules. thermofisher.com Since nearly all chemical compounds absorb in this region, the VUV detector is universal. wikipedia.org Importantly, even subtle differences in the molecular structure of isomers lead to distinct absorption spectra. chromatographytoday.com This makes the VUV detector particularly powerful for differentiating and quantifying alkane isomers that may be difficult to resolve chromatographically. datespeck.com

Table 3: Comparison of Detector Technologies for 4-Ethyl-2,2-dimethylhexane Analysis

Detector Principle Selectivity Sensitivity Key Advantage for Alkane Analysis
Flame Ionization Detector (FID) Combustion of organic compounds in a hydrogen flame produces ions, generating a current. servomex.com Non-selective for hydrocarbons. High Wide linear range and robust quantification. chromatographyonline.com
Mass Spectrometry (MS) Ionization and fragmentation of molecules, followed by separation of ions based on their mass-to-charge ratio. Highly selective Very High Provides structural information for unambiguous identification.
Vacuum Ultraviolet (VUV) Detector Measurement of the absorption of VUV light by gas-phase molecules. thermofisher.com Universal, but provides unique spectra for different compounds. High Excellent for distinguishing and quantifying isomers. chromatographytoday.com

Sample Preparation and Extraction Protocols for Hydrocarbons

The goal of sample preparation is to isolate the target hydrocarbons from the sample matrix and concentrate them to a level suitable for instrumental analysis. The choice of method depends on the nature of the matrix (e.g., water, soil, air).

For solid matrices like soil and sediment, traditional methods involve solvent extraction , often using a nonpolar solvent like hexane (B92381) or dichloromethane, followed by cleanup steps to remove interfering compounds. However, these methods can be time-consuming and use large volumes of organic solvents.

Direct Matrix Introduction (DMI) is a more modern approach that avoids the use of solvents. In DMI, a small amount of the solid sample is placed directly into the GC inlet, and the volatile and semi-volatile compounds are thermally desorbed onto the analytical column. This technique is faster and reduces the risk of analyte loss.

For aqueous samples, purge-and-trap is a common technique for extracting volatile organic compounds. An inert gas is bubbled through the water sample, and the purged volatiles are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC system.

In all cases, it is crucial to consider and mitigate matrix effects , where components of the sample matrix other than the analyte can interfere with the measurement, leading to either enhancement or suppression of the analytical signal. researchgate.netchromatographyonline.com The use of internal standards and matrix-matched calibration can help to compensate for these effects. chromatographyonline.com

Development of High-Throughput Analytical Assays

In many applications, such as large-scale environmental monitoring or industrial quality control, there is a need for high-throughput analytical methods that can process a large number of samples quickly and efficiently.

Automated sample preparation systems are key to achieving high throughput. Robotic systems can perform tasks such as liquid handling, extraction, and injection, reducing manual labor and improving reproducibility. rsc.orgacs.org Automated SPME systems, for example, can significantly increase sample throughput for the analysis of volatile compounds. researchgate.net

For the rapid analysis of volatile compounds in air, direct-injection mass spectrometry techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offer real-time analysis without the need for chromatographic separation. acs.orgchromatographyonline.com These techniques can provide instantaneous concentration measurements of a wide range of VOCs, including alkanes. While they may not provide the isomeric specificity of GC-based methods, they are invaluable for rapid screening and monitoring applications.

The development of faster GC methods, using shorter columns and faster temperature programming, can also contribute to higher throughput. When combined with advanced detectors like VUV that can deconvolve co-eluting peaks, it is possible to significantly reduce analysis times without sacrificing data quality. wikipedia.org

Environmental Chemical Transformations and Fate of 4 Ethyl 2,2 Dimethylhexane

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation of 4-ethyl-2,2-dimethylhexane primarily occurs in the atmosphere through photochemical oxidation. Other abiotic processes, such as hydrolysis, are not significant for this class of compounds.

In the atmosphere, 4-ethyl-2,2-dimethylhexane is subject to degradation initiated by photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. While specific experimental data for 4-ethyl-2,2-dimethylhexane is limited, the atmospheric reactivity can be estimated based on structurally similar branched alkanes.

For instance, the reaction rate constant for the gas-phase reaction of the hydroxyl radical with 2,2-dimethylhexane (B166548), a structural isomer, has been determined. This value can serve as a reasonable proxy for estimating the atmospheric reactivity of 4-ethyl-2,2-dimethylhexane. The reaction proceeds via the abstraction of a hydrogen atom from the alkane molecule by the hydroxyl radical, initiating a cascade of oxidation reactions that ultimately lead to the formation of carbon dioxide, water, and other smaller organic molecules.

The atmospheric lifetime (τ) of an organic compound is inversely proportional to the rate constant (kOH) of its reaction with the hydroxyl radical and the average concentration of hydroxyl radicals in the troposphere ([OH]). The lifetime can be calculated using the following equation:

τ = 1 / (kOH * [OH])

Assuming an average tropospheric hydroxyl radical concentration of 1 x 10^6 molecules/cm³, the atmospheric lifetime of branched decane (B31447) isomers can be estimated.

Table 1: Estimated Atmospheric Reactivity and Lifetime of 4-Ethyl-2,2-dimethylhexane
ParameterValueReference/Basis
Assumed OH Radical Concentration1 x 106 molecules/cm³Typical tropospheric average
Estimated kOH at 298 K~5.0 x 10-12 cm³/molecule·sBased on data for 2,2-dimethylhexane and other branched alkanes mdpi.com
Estimated Atmospheric Lifetime~2.3 daysCalculated based on estimated kOH

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is generally not applicable to alkanes and their non-functionalized derivatives. byjus.com Alkanes, including 4-ethyl-2,2-dimethylhexane, are saturated hydrocarbons with strong, nonpolar carbon-carbon and carbon-hydrogen bonds. These bonds are not susceptible to attack by water molecules under typical environmental conditions of temperature and pH. youtube.com Therefore, hydrolysis is not considered a significant environmental fate process for 4-ethyl-2,2-dimethylhexane. wozamatrics.co.za

Biotransformation Pathways by Microorganisms (Chemical Aspects)

The microbial degradation of highly branched alkanes like 4-ethyl-2,2-dimethylhexane can be a slow process due to steric hindrance, which can impede enzymatic attack. nih.gov However, various microorganisms have evolved pathways to utilize such compounds as carbon and energy sources. researchgate.net

The primary mechanism for the aerobic biodegradation of alkanes is initiated by monooxygenase enzymes, which introduce a hydroxyl group onto the alkane molecule. For branched alkanes, the initial oxidation can be influenced by the degree of branching. While terminal oxidation (at one of the methyl groups) is a common pathway for n-alkanes, the presence of quaternary carbon atoms and significant branching in 4-ethyl-2,2-dimethylhexane may favor oxidation at a less sterically hindered position. nih.gov

Based on studies of other highly branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), the degradation of 4-ethyl-2,2-dimethylhexane is likely to be initiated at one of the terminal methyl groups that is less sterically hindered. nih.gov A plausible biotransformation pathway would involve the following steps:

Terminal Oxidation: A monooxygenase enzyme hydroxylates a terminal methyl group to form a primary alcohol (4-ethyl-2,2-dimethylhexan-1-ol).

Alcohol Dehydrogenation: The primary alcohol is then oxidized by an alcohol dehydrogenase to the corresponding aldehyde (4-ethyl-2,2-dimethylhexanal).

Aldehyde Dehydrogenation: The aldehyde is further oxidized by an aldehyde dehydrogenase to a carboxylic acid (4-ethyl-2,2-dimethylhexanoic acid).

β-Oxidation: The resulting fatty acid can then be further metabolized through the β-oxidation pathway, where two-carbon units are sequentially cleaved off as acetyl-CoA. The presence of branching may require additional enzymatic steps to bypass the methyl and ethyl groups.

The recalcitrance of highly branched alkanes often leads to slower degradation rates compared to their linear counterparts. nih.gov

Sorption and Transport Mechanisms in Environmental Media

The movement and distribution of 4-ethyl-2,2-dimethylhexane in the environment are largely controlled by its sorption to soil and sediment particles. The key parameter governing this process is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the tendency of a chemical to be adsorbed by the organic matter in soil or sediment. chemsafetypro.com

A high Koc value indicates that the compound will be strongly sorbed to soil and sediment, resulting in low mobility in the environment. Conversely, a low Koc value suggests that the compound will remain primarily in the aqueous phase and be more mobile. The Koc of a nonpolar organic compound like 4-ethyl-2,2-dimethylhexane can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. ecetoc.org

Branched alkanes generally have lower Kow and Koc values compared to their linear isomers of the same carbon number. This is because the more compact, spherical shape of branched alkanes reduces the surface area available for hydrophobic interactions.

Table 2: Estimated Sorption and Transport Parameters for 4-Ethyl-2,2-dimethylhexane
ParameterEstimated ValueImplication for Environmental Transport
Log Kow~5.0 - 5.5High hydrophobicity, tendency to partition from water to organic phases.
Log Koc~3.5 - 4.5Moderate to high sorption to soil and sediment organic matter. lyellcollection.org
Mobility in SoilLow to slightStrongly adsorbed to soil particles, limiting leaching to groundwater. usgs.gov

Due to its moderate to high sorption tendency, the transport of 4-ethyl-2,2-dimethylhexane in soil and aquatic systems is expected to be limited. It will preferentially associate with the solid phase, reducing its concentration in the mobile water phase and thus limiting its potential to contaminate groundwater. usgs.gov Volatilization from soil and water surfaces can also be a significant transport mechanism, particularly for less sorbed molecules at the surface. epa.gov

Applications of 4 Ethyl 2,2 Dimethylhexane in Advanced Chemical Synthesis and Industrial Processes

Role as a Precursor or Intermediate in Fine Chemical Synthesis

Highly branched alkanes like 4-ethyl-2,2-dimethylhexane are generally characterized by low reactivity due to the strength of their C-C and C-H single bonds. However, under specific conditions, they can serve as precursors or intermediates in the synthesis of more complex molecules. The synthetic utility of such alkanes often involves initial functionalization through processes like halogenation or oxidation, which can then be followed by further chemical transformations.

Detailed Research Findings:

The synthesis of fine chemicals from saturated hydrocarbons is a challenging yet highly desirable field in organic chemistry. For a molecule such as 4-ethyl-2,2-dimethylhexane, functionalization would likely proceed via free-radical mechanisms. For instance, photohalogenation could introduce a halogen atom, creating a more reactive alkyl halide. The position of halogenation would be influenced by the stability of the resulting radical, with tertiary carbons being the most likely sites of reaction.

While specific studies on 4-ethyl-2,2-dimethylhexane are scarce, research on the synthesis of branched alkanes from biomass-derived molecules like furfural (B47365) and methyl isobutyl ketone has been explored. researchgate.netnih.gov These processes can yield C10 and C11 branched alkanes, which, due to their tailored structures, could be valuable starting materials in fine chemical synthesis. researchgate.netnih.gov

The table below outlines the potential for 4-ethyl-2,2-dimethylhexane as a precursor, based on general alkane chemistry.

Reaction Type Potential Product Class Significance in Fine Chemical Synthesis
Free-Radical HalogenationAlkyl HalidesVersatile intermediates for nucleophilic substitution and elimination reactions.
OxidationAlcohols, KetonesIntroduction of oxygen-containing functional groups for further synthesis.
NitrationNitroalkanesPrecursors for amines and other nitrogen-containing compounds.

This table is illustrative of potential applications based on general chemical principles.

Catalysis and Reaction Media in Industrial Processes

In industrial settings, branched alkanes play a significant role, primarily in the context of fuel production and as stable, inert media for chemical reactions.

Catalysis:

The most prominent catalytic process involving branched alkanes is catalytic reforming , a key process in petroleum refining. wikipedia.org This process aims to convert low-octane linear hydrocarbons into high-octane branched alkanes (isoparaffins) and aromatic compounds. wikipedia.org While 4-ethyl-2,2-dimethylhexane would be a desirable product of such a process due to its branched structure, it could also serve as part of the feedstock for further isomerization to even more highly branched isomers. The isomerization of alkanes is a thermodynamically driven process that is favored at lower temperatures. tandfonline.comresearchgate.net

Reaction Media:

Due to their chemical inertness and low polarity, alkanes are suitable as solvents or reaction media for processes where reactivity with the solvent must be avoided. Highly branched alkanes can offer a wide liquid range and good thermal stability, making them suitable for certain industrial applications. Their non-polar nature makes them effective solvents for other non-polar substances.

Advanced Materials Science Applications (e.g., Polymer Chemistry Monomers)

The direct application of saturated alkanes like 4-ethyl-2,2-dimethylhexane as monomers in polymer chemistry is not common, as they lack the necessary functional groups (like double bonds or reactive rings) for polymerization. researchgate.net However, their derivatives could potentially serve as monomers. For example, if 4-ethyl-2,2-dimethylhexane were functionalized to introduce polymerizable groups (e.g., vinyl or epoxy groups), it could be incorporated into a polymer backbone. This would impart the bulky, branched structure of the parent alkane to the resulting polymer, potentially influencing its physical properties such as solubility, viscosity, and thermal stability.

Research in Branched Polymers:

The synthesis of branched polymers is an active area of research due to their unique properties compared to their linear counterparts, including lower viscosity and higher solubility. nih.govmdpi.comnih.gov While not directly using alkane monomers, the principles of creating branched structures are relevant. For instance, methods have been developed for the synthesis of dendron-branched silicone polymers and other highly branched structures. rsc.orgresearchgate.net The incorporation of a C10 branched structure derived from 4-ethyl-2,2-dimethylhexane could be a theoretical pathway to novel polymers with specific properties.

Contributions to Fuel Chemistry Research (Mechanistic Insights)

The structure of a hydrocarbon has a profound impact on its performance as a fuel, particularly in internal combustion engines. quora.com Highly branched alkanes, such as 4-ethyl-2,2-dimethylhexane, are of significant interest in fuel chemistry research for the mechanistic insights they provide into combustion processes.

Octane (B31449) Rating and Knock Resistance:

Branched-chain alkanes generally have higher octane ratings than their straight-chain isomers. stackexchange.com The octane rating is a measure of a fuel's ability to resist "knocking" or premature combustion in an engine. stackexchange.com The highly branched structure of molecules like 2,2,4-trimethylpentane (B7799088) (iso-octane) is the basis for the 100-point on the octane scale. stackexchange.com The structure of 4-ethyl-2,2-dimethylhexane, with its quaternary carbon and significant branching, suggests it would have a high octane number, making it a desirable component in gasoline.

Combustion and Pyrolysis Studies:

The study of the combustion and pyrolysis of specific alkane isomers helps to build detailed kinetic models of fuel behavior. acs.orgresearchgate.net The rate of pyrolysis, or thermal decomposition in the absence of air, tends to increase with molecular weight and branching in an alkane. unacademy.combyjus.com Understanding the cracking patterns and the formation of radicals from highly branched alkanes provides crucial data for developing more efficient and cleaner-burning fuels. unacademy.combyjus.com Research into the combustion of branched-chain hydrocarbons has shown that the molecular structure influences the formation of intermediate species and final products. capes.gov.br

Q & A

Basic Research Questions

Q. How is the structure of 4-ethyl-2,2-dimethylhexane confirmed experimentally?

  • Methodological Approach : Structural confirmation requires a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify molecular weight and fragmentation patterns (e.g., distinguishing branched isomers from linear hexanes) .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl and methyl branching) by analyzing chemical shifts and splitting patterns.
  • Infrared (IR) Spectroscopy : Confirms the absence of functional groups (e.g., carbonyl or hydroxyl groups) to validate hydrocarbon structure.
    • Reference Standards : Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures alignment with known data for branched alkanes .

Q. What are the common synthetic routes for 4-ethyl-2,2-dimethylhexane in laboratory settings?

  • Alkylation Strategies :

  • Grignard Reactions : Sequential addition of ethyl and methyl groups to a hexane backbone under anhydrous conditions.
  • Friedel-Crafts Alkylation : For introducing substituents to a pre-existing hexane framework, though steric hindrance at the 2,2-dimethyl position requires careful catalyst selection.
    • Isomer-Specific Purification : Fractional distillation or preparative GC isolates the target isomer from synthetic byproducts .

Advanced Research Questions

Q. How does the branching in 4-ethyl-2,2-dimethylhexane influence its pyrolysis behavior compared to linear hexane isomers?

  • Experimental Design :

  • Jet-Stirred Reactor (JSR) Setup : Pyrolysis studies at 500–1100 K and 1–10 atm pressure, with speciation measurements via GC-MS to track intermediate radicals (e.g., propene, methane) .
  • Kinetic Modeling : A validated kinetic model (e.g., Chemkin-Pro) incorporates bond dissociation energies and branching effects to predict decomposition pathways. For example, tertiary C-H bonds in the 2,2-dimethyl group exhibit lower activation energies, accelerating radical formation .
    • Key Findings : Branched isomers like 4-ethyl-2,2-dimethylhexane produce 20–30% less soot precursors (e.g., acetylene) than linear hexanes due to steric inhibition of radical recombination .

Q. What methodological considerations are critical when developing kinetic models for 4-ethyl-2,2-dimethylhexane combustion?

  • Data Integration :

  • Experimental Validation : Combine laminar flame velocity measurements (e.g., using heat flux burners) with shock tube data for ignition delay times to constrain model parameters .
  • Isomer-Specific Reactivity : Account for differences in H-atom abstraction rates at tertiary vs. primary carbon sites, which dominate low-temperature oxidation pathways.
    • Contradiction Resolution : Discrepancies between model predictions and experimental speciation data (e.g., unexpected aldehyde yields) may require revisiting rate rules for peroxy radical isomerization .

Q. How can researchers assess the thermodynamic stability of 4-ethyl-2,2-dimethylhexane relative to other hexane isomers?

  • Computational Methods :

  • Density Functional Theory (DFT) : Calculate heat of formation and Gibbs free energy to compare isomer stability. The 2,2-dimethyl branching confers greater stability (~5–8 kJ/mol) than linear isomers due to reduced steric strain.
  • Transition State Analysis : Evaluate energy barriers for isomerization pathways (e.g., hydride shifts) to confirm kinetic vs. thermodynamic control in synthesis .
    • Experimental Validation : Differential Scanning Calorimetry (DSC) measures enthalpy changes during decomposition, corroborating computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.